molecular formula C9H18ClNO B13595740 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride

2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride

Cat. No.: B13595740
M. Wt: 191.70 g/mol
InChI Key: CILWEIBWMPRRSE-UHFFFAOYSA-N
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Description

2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a bicyclo[2.2.1]heptane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted amino or hydroxyl derivatives.

Scientific Research Applications

2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

2-amino-2-(1-bicyclo[2.2.1]heptanyl)ethanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-8(6-11)9-3-1-7(5-9)2-4-9;/h7-8,11H,1-6,10H2;1H

InChI Key

CILWEIBWMPRRSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C(CO)N.Cl

Origin of Product

United States

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